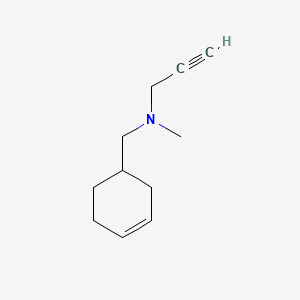
4-Hydroxy-3-methoxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-hydroxy-3-methoxybenzaldehyde oxime typically involves the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the oxime as a crystalline solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-Hydroxy-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitrile compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitriles, amines, and substituted oximes.
Applications De Recherche Scientifique
4-Hydroxy-3-methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit enzyme activity . The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxybenzaldehyde oxime can be compared with other similar compounds such as:
- 4-Hydroxybenzaldehyde oxime
- 3-Methoxybenzaldehyde oxime
- 4-Methoxybenzaldehyde oxime
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Propriétés
Numéro CAS |
134283-49-1 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
4-[(Z)-hydroxyiminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3/b9-5- |
Clé InChI |
RJJVVYVLHWMYAA-UITAMQMPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NO)O |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)



![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)





![Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate](/img/structure/B3046980.png)
